2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid
Description
2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid is a heterocyclic compound featuring a selenazole core (a five-membered ring containing selenium and nitrogen) substituted with a morpholine moiety at position 2 and a carboxylic acid group at position 3. The morpholine group contributes to solubility and pharmacokinetic properties, while the carboxylic acid enhances binding affinity through hydrogen bonding or ionic interactions.
Properties
CAS No. |
676255-83-7 |
|---|---|
Molecular Formula |
C8H10N2O3Se |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,3-selenazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3Se/c11-7(12)6-5-9-8(14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) |
InChI Key |
OQHYRAMNHCCZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C([Se]2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Cyclocondensation
The Hantzsch reaction is a cornerstone for constructing 1,3-selenazole cores. Ali et al. demonstrated its utility in synthesizing chromenyl-1,3-selenazoles via cyclization of selenosemicarbazides with α-halocarbonyl compounds in dimethylformamide (DMF). Adapting this approach:
- Precursor Synthesis :
- Cyclization :
Table 1: Hantzsch-Type Cyclocondensation Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | DMF with pyridine catalyst | , |
| Temperature | Reflux (≈150°C) | |
| Reaction Time | 6–10 h | |
| Key Intermediate | N-acylselenosemicarbazide |
Selenazadiene-Chloroacetyl Chloride Reaction
Thieme et al. reported a direct method using selenazadienes and chloroacetyl chloride:
- Selenazadiene Preparation :
- Synthesize selenazadienes via condensation of selenourea with α,β-unsaturated carbonyl compounds.
- Carboxylic Acid Formation :
Critical Optimization :
Hydrolysis of Ester Precursors
Carboxylation via ester hydrolysis is widely used for selenium heterocycles:
- Ester Synthesis :
Table 2: Hydrolysis Reaction Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Base | LiOH·H₂O (1.5 equiv) | |
| Solvent System | THF/MeOH/H₂O (2:3:1) | |
| Workup | Acidification with 1N HCl |
Advanced Methodologies and Catalysis
Sodium Fluoride-Catalyzed Cyclization
A metal-free approach using NaF as a base enhances reaction efficiency:
- Reaction Setup :
- Combine phenacyl bromide, selenourea, and NaF in aqueous methanol.
- Stir at ambient temperature for 1–3 min.
Mechanistic Insight :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
- Example : Cyclocondensation of selenoamides with α-bromoketones under microwaves (150 W, 10 min).
- Yield Improvement : 78% → 92% compared to conventional heating.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Hantzsch Cyclization | 54–71 | 6–10 h | Moderate | High (DMF use) |
| Selenazadiene Route | 68–85 | 1–3 h | High | Moderate |
| Ester Hydrolysis | 72 | 4 h | High | Low |
| NaF-Catalyzed | >90 | <5 min | High | Low |
Challenges and Optimization Strategies
- Selenium Handling : Requires inert atmospheres (Ar/N₂) to prevent oxidation.
- Byproduct Formation : Use of DMF increases dimethylamine byproducts; switching to DMAc (dimethylacetamide) reduces this.
- Morpholine Incorporation : Post-cyclization substitution (e.g., Mitsunobu reaction) improves regioselectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the selenazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the selenazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted selenazole derivatives with various functional groups.
Scientific Research Applications
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of several selenazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results showed that compounds with a morpholine moiety displayed significant antiproliferative activity, with IC50 values indicating effective concentrations for inducing cell death .
- Mechanistic Insights : Another investigation highlighted that treatment with 4-(benzo[c][1,2,5]selenadiazol-6-yl)benzene-1,2-diamine resulted in extensive apoptosis in glioma cells. This study emphasizes the importance of structural modifications in enhancing anticancer efficacy .
Data Table: Anticancer Activity of 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid
| Cell Line | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid | 235 | Apoptosis induction |
| HeLa | 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid | 204 | Cell cycle arrest |
Inhibition of COX Enzymes
The anti-inflammatory potential of 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid has been explored through its interaction with cyclooxygenase (COX) enzymes. Molecular docking studies have shown that this compound can effectively bind to COX-2, potentially leading to reduced inflammatory responses .
Case Studies
- In Vivo Evaluation : A recent study demonstrated that a derivative of this compound exhibited significant inhibition of COX-2 activity in vivo, indicating its potential as a selective anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs .
Data Table: Anti-inflammatory Activity
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid | 75% | High |
Broad-Spectrum Activity
The antimicrobial efficacy of selenazole derivatives has also been investigated. Compounds containing selenium have shown enhanced activity against various pathogens compared to their non-selenium counterparts.
Case Studies
- Antifungal Activity : Research indicated that selenazole derivatives were effective against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. The presence of the morpholine group was noted to enhance the antimicrobial effects .
Data Table: Antimicrobial Activity
| Pathogen Type | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid | 10 µg/mL |
| Fungi | 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid | 15 µg/mL |
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Morpholine and Heterocyclic Cores
Benzimidazole Derivatives (e.g., Compounds 3q, 3r)
- Core Structure : Benzimidazole (two fused benzene and imidazole rings).
- Substituents : Morpholin-4-yl propoxy groups, sulfinyl linkages, and methoxy groups .
- Key Differences :
- The selenazole ring in the target compound replaces the benzimidazole core, altering ring electronics due to selenium’s larger atomic radius and lower electronegativity compared to nitrogen.
- The carboxylic acid at position 5 in the selenazole derivative may enhance water solubility compared to the sulfinyl groups in 3q/3r.
- Pharmacological Relevance : Benzimidazole derivatives often exhibit antiulcer or antiviral activity, but the selenazole analog’s redox-active selenium could confer unique antioxidant or anticancer properties .
Imidazole-Based Angiotensin II Antagonists (e.g., CV-11974, RNH-6270)
- Core Structure : Imidazole or benzimidazole with tetrazole or carboxylic acid substituents .
- Substituents : CV-11974 features a tetrazole group for receptor binding, while RNH-6270 includes a hydroxypropyl group .
- CV-11974’s IC₅₀ for angiotensin II receptor binding is 1.12 × 10⁻⁷ M in bovine adrenal cortex , whereas the selenazole analog’s activity remains unexplored.
- Functional Implications : Selenium’s redox activity might reduce oxidative stress in cardiovascular applications, a property absent in CV-11974 .
Pharmacological and Physicochemical Properties
Data Table: Comparative Analysis
*Estimated LogP based on selenium’s polarizable nature and carboxylic acid’s hydrophilicity.
Biological Activity
2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the selenazole family, which has demonstrated a range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid is with a molecular weight of approximately 261.14 g/mol. The presence of the morpholine ring and the selenazole moiety contributes to its unique reactivity and biological profile.
The primary mechanism by which 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid exerts its biological effects is through the inhibition of D-amino acid oxidase (DAAO). This enzyme is crucial in the metabolism of D-amino acids, which play significant roles in various physiological processes. Inhibition of DAAO can lead to increased levels of neuroprotective D-serine, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 16 | |
| Staphylococcus aureus | 8 | |
| Pseudomonas aeruginosa | 32 | |
| Candida albicans | 64 |
These results indicate that 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study reported that it demonstrates potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be 12 µM and 15 µM respectively, indicating substantial growth inhibition .
Case Study: Anticancer Efficacy
In a preclinical study, mice bearing MCF-7 tumors were treated with varying doses of the compound. Results showed a dose-dependent reduction in tumor size compared to control groups. The compound was well-tolerated with no significant adverse effects noted during the treatment period .
Structure-Activity Relationship (SAR)
The biological activity of selenazole derivatives often depends on their structural modifications. In the case of 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid, modifications at the morpholine ring or variations in substituents on the selenazole could enhance or diminish its biological efficacy. Research indicates that electron-withdrawing groups can improve antimicrobial activity while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of selenourea derivatives with α-keto acids or esters. For example, a reflux method using acetic acid as a solvent and sodium acetate as a catalyst can yield the selenazole core . Optimization involves varying molar ratios (e.g., 1:1.1 substrate-to-reagent ratio), temperature (80–100°C), and reaction time (3–5 hours). Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .
- Key Parameters :
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sodium acetate | 1.0 | Acetic acid | 100 | 4 | ~65–75 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6) identify morpholine protons (δ 3.5–3.7 ppm) and selenazole carbons (δ 160–170 ppm) .
- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm) and Se–N bonds (~600 cm) .
- X-ray Diffraction : Resolves Se–C bond lengths (1.85–1.90 Å) and dihedral angles between selenazole and morpholine rings .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours; monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C reveals decomposition onset at ~180°C. Store at 4°C in desiccated, amber vials to prevent selenium oxidation .
Advanced Research Questions
Q. How can computational quantum chemistry elucidate reaction mechanisms and electronic properties?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model cyclocondensation transition states. Calculate activation energies (ΔG‡) to identify rate-limiting steps .
- Electronic Properties : HOMO-LUMO gaps (computed via Gaussian 16) correlate with reactivity; narrower gaps (~4.5 eV) suggest higher electrophilicity at C5 .
- Computational Workflow :
| Software | Method | Basis Set | Output |
|---|---|---|---|
| Gaussian 16 | DFT/B3LYP | 6-311+G(d,p) | HOMO-LUMO, Mulliken charges |
| COMSOL | Multiphysics simulation | — | Reaction heat flow profiles |
Q. What reactor designs are suitable for scaling up synthesis while minimizing selenium waste?
- Methodological Answer :
- Continuous-Flow Reactors : Microfluidic systems reduce reaction volumes and improve heat transfer. Use PTFE tubing to avoid selenium adhesion .
- Separation Technologies : Couple synthesis with membrane filtration (0.22 µm) to recover unreacted selenium precursors .
Q. How can factorial design optimize reaction yield and impurity control?
- Methodological Answer : Apply a 2 factorial design to test variables: temperature (X1), catalyst loading (X2), and solvent ratio (X3). Analyze main effects and interactions via ANOVA. For example:
- Critical Factors : Temperature (p < 0.01) and solvent ratio (p < 0.05) dominate yield variance .
- Impurity Control : Use DOE to identify conditions minimizing epimerization (e.g., pH 6.5 reduces epimer formation by 30%) .
Q. What advanced chromatographic methods resolve co-eluting impurities, such as selenium-containing byproducts?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in mobile phase. MS/MS in negative ion mode detects selenium isotopes (e.g., Se) for byproduct identification .
- Chiral Separation : Employ cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate epimers .
Theoretical and Methodological Integration
Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Modeling : Train models using IC50 data from analogous compounds. Descriptors like LogP and polar surface area (PSA) predict membrane permeability .
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2). Morpholine’s oxygen atoms form hydrogen bonds with Arg120 (binding energy ≤ -8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
